

comparing HMPA and DMSO as cosolvents in SN2 reactions

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Compound of Interest

Compound Name: Hexamethylphosphoramide

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HMPA vs. DMSO: A Comparative Guide for SN2 Reactions

For Researchers, Scientists, and Drug Development Professionals

In the realm of nucleophilic substitution (SN2) reactions, the choice of solvent is paramount to achieving optimal reaction rates and yields. Among the most effective solvents are polar aprotic solvents, with **hexamethylphosphoramide** (HMPA) and dimethyl sulfoxide (DMSO) being two prominent examples. Both are renowned for their ability to significantly accelerate SN2 reactions by solvating cations, thereby liberating the anionic nucleophile to a more reactive, "naked" state.^{[1][2]} This guide provides a comprehensive comparison of HMPA and DMSO as cosolvents in SN2 reactions, supported by experimental data and detailed protocols to aid in solvent selection for synthetic applications.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of HMPA and DMSO is crucial for their effective application. These properties directly influence their behavior as solvents and their impact on reaction kinetics.

Property	Hexamethylphosphoramide (HMPA)	Dimethyl Sulfoxide (DMSO)	Reference(s)
Formula	C ₆ H ₁₈ N ₃ OP	C ₂ H ₆ OS	[2]
Molar Mass	179.20 g/mol	78.13 g/mol	[2]
Boiling Point	232.5 °C	189 °C	[2]
Melting Point	7.2 °C	18.5 °C	[2]
Dielectric Constant	~30	~47	[2][3]
Dipole Moment	~4.3 D	~4.0 D	[4]
Viscosity (at 25°C)	3.45 cP	1.99 cP	[5][6]
Toxicity	Carcinogenic, teratogenic	Low toxicity	[2]

Performance in SN2 Reactions: A Quantitative Perspective

While direct side-by-side comparative studies for the same SN2 reaction under identical conditions using HMPA and DMSO are not readily available in the literature, the dramatic rate enhancements observed with polar aprotic solvents in general, and HMPA in particular, are well-documented.[2]

For the reaction of 1-bromobutane with azide ion, a staggering rate increase of 200,000-fold has been observed when changing the solvent from methanol (a polar protic solvent) to HMPA. This highlights the exceptional ability of HMPA to accelerate SN2 reactions.

The synthesis of benzyl azide from benzyl bromide with sodium azide is a classic example of an SN2 reaction where DMSO is commonly employed as the solvent. The following table summarizes the yields obtained in this reaction using DMSO and another polar aprotic solvent, DMF (N,N-dimethylformamide), for comparison.

Substrate	Nucleophile	Solvent	Temperature	Reaction Time	Yield (%)	Reference(s)
Benzyl bromide	Sodium azide	DMSO	Room Temperature	Overnight	73-99	[7][8]
Benzyl bromide	Sodium azide	DMF	Room Temperature	12 hours	Up to 99%	[7]
Benzyl tosylate	Sodium cyanide	DMSO	25 °C	6 hours	85	[9]

These data underscore the efficiency of polar aprotic solvents like DMSO and DMF in promoting high-yield SN2 reactions. Given the even greater rate enhancements reported with HMPA, it is reasonable to infer that it would also serve as an excellent, if not superior, solvent for such transformations in terms of reaction rate. However, the high toxicity of HMPA often leads to the selection of safer alternatives like DMSO or DMF.[2]

Experimental Protocols

Below are detailed experimental protocols for the synthesis of benzyl azide, a representative SN2 reaction.

Protocol 1: Synthesis of Benzyl Azide in Dimethyl Sulfoxide (DMSO)

Reaction: $\text{C}_6\text{H}_5\text{CH}_2\text{Br} + \text{NaN}_3 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{N}_3 + \text{NaBr}$

Materials:

- Benzyl bromide
- Sodium azide (NaN_3)
- Dimethyl sulfoxide (DMSO)

- Deionized water
- Diethyl ether
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, dissolve benzyl bromide (1.0 eq.) in DMSO.[8]
- Add sodium azide (1.5 eq.) to the solution.[8]
- Stir the reaction mixture at ambient temperature overnight.[8]
- Slowly add water to the reaction mixture (Note: this may be an exothermic process).[8]
- Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).[7]
- Combine the organic layers and wash with water and then with brine to remove residual DMSO.[7]
- Dry the organic layer over anhydrous sodium sulfate.[8]
- Filter the drying agent and remove the solvent under reduced pressure to yield benzyl azide.[7]

Protocol 2: Synthesis of Benzyl Azide in N,N-Dimethylformamide (DMF)



Materials:

- Benzyl bromide

- Sodium azide (NaN_3)
- N,N-Dimethylformamide (DMF)
- Deionized water
- Diethyl ether
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve benzyl bromide (1.0 eq.) and sodium azide (1.5 eq.) in DMF.[\[1\]](#)[\[7\]](#)
- Stir the reaction mixture at room temperature for 12 hours.[\[1\]](#)[\[7\]](#)
- Pour the reaction mixture into a separatory funnel containing water.[\[1\]](#)
- Extract the aqueous layer with diethyl ether (3 x volumes).[\[1\]](#)
- Combine the organic layers and wash with water and then with brine.[\[1\]](#)
- Dry the organic layer over anhydrous sodium sulfate.[\[1\]](#)
- Filter and concentrate the solution under reduced pressure to obtain benzyl azide.[\[1\]](#)

Solvent Influence on $\text{S}_\text{N}2$ Reaction Mechanism

The remarkable efficacy of HMPA and DMSO in accelerating $\text{S}_\text{N}2$ reactions stems from their specific interactions with the reacting species at a molecular level. The following diagram illustrates this relationship.

Caption: Solvent effects of HMPA and DMSO on the $\text{S}_\text{N}2$ reaction pathway.

Conclusion

Both HMPA and DMSO are exceptional polar aprotic solvents that dramatically enhance the rates of SN2 reactions. Their ability to solvate cations effectively leaves the anionic nucleophile in a highly reactive, "naked" state, facilitating a rapid backside attack on the electrophilic carbon center. While HMPA can lead to extraordinary rate accelerations, its high toxicity significantly limits its use. DMSO, being a much safer alternative with excellent solvating properties and the ability to promote high reaction yields, is often the preferred choice in both academic and industrial settings. The selection between these solvents will ultimately depend on the specific requirements of the reaction, including the desired reaction rate, yield, and, most importantly, safety considerations.

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